molecular formula C16H22N4O2 B6971828 [4-(Furan-2-ylmethyl)piperazin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone

[4-(Furan-2-ylmethyl)piperazin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone

Cat. No.: B6971828
M. Wt: 302.37 g/mol
InChI Key: PHJDFAIRIFQGCN-UHFFFAOYSA-N
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Description

[4-(Furan-2-ylmethyl)piperazin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone: is a complex organic compound that features a furan ring, a piperazine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Furan-2-ylmethyl)piperazin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone typically involves multi-step organic reactions. One common method includes:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.

    Piperazine Ring Formation: The intermediate is then reacted with piperazine under controlled conditions to form the furan-2-ylmethylpiperazine derivative.

    Pyrazole Ring Introduction: The final step involves the reaction of the furan-2-ylmethylpiperazine derivative with a pyrazole derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of reduced pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced derivatives of the pyrazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[4-(Furan-2-ylmethyl)piperazin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of [4-(Furan-2-ylmethyl)piperazin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(Furan-2-ylmethyl)piperazin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone: can be compared with other compounds containing furan, piperazine, and pyrazole rings.

    4-Methoxyphenethylamine: Another compound with a similar structure but different functional groups.

    2-Aminoethyl methacrylate: Contains a similar piperazine ring but with different substituents.

Uniqueness

  • The combination of furan, piperazine, and pyrazole rings in this compound provides unique chemical properties and potential biological activities that are distinct from other similar compounds.

Properties

IUPAC Name

[4-(furan-2-ylmethyl)piperazin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-13(2)20-15(5-6-17-20)16(21)19-9-7-18(8-10-19)12-14-4-3-11-22-14/h3-6,11,13H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJDFAIRIFQGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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